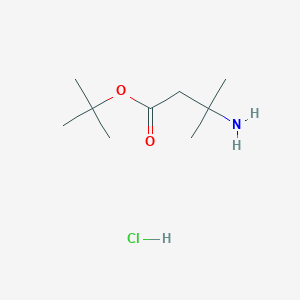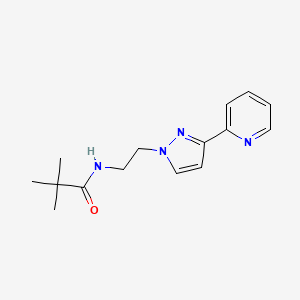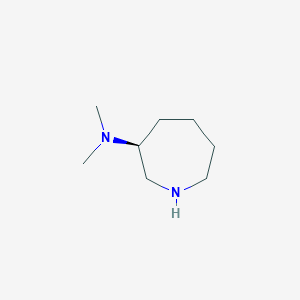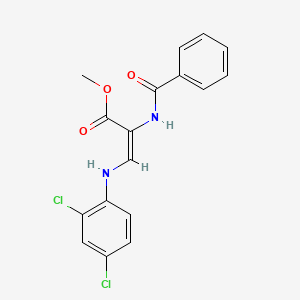
Methyl 2-(benzoylamino)-3-(2,4-dichloroanilino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroaniline is a colorless crystalline solid with a characteristic odor . It is used primarily as a dye intermediate . Another compound, 2-(2,4-Dichloroanilino)-2-Thiazoline, is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichloroanilino)-2-Thiazoline is represented by the linear formula: C9H8Cl2N2S .Physical And Chemical Properties Analysis
2,4-Dichloroaniline has a molecular mass of 162.02, a boiling point of 245°C, a melting point of 63-64°C, and a density of 1.57 g/cm³ . It is insoluble in water . The vapour pressure at 25°C is less than 1 Pa, and it has a flash point of 115°C .科学的研究の応用
Synthesis and Structural Insights
Methyl 2-(benzoylamino)-3-(2,4-dichloroanilino)acrylate is a compound of interest due to its unique structure and potential for application in various fields of scientific research. While the direct studies on this exact compound are scarce, insights can be drawn from related compounds and their applications. For instance, the synthesis and crystal structure of similar compounds, like methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, have been explored. This compound exhibits weak intermolecular C–H···O and C–H···F interactions, which are crucial for understanding the packing in crystal structures and could be applicable to the study of this compound as well (Wang et al., 2012).
Polymerization and Copolymerization
Another relevant aspect of scientific research applications involves the polymerization processes. Compounds similar to this compound have been used to study radical polymerization and copolymerization. For instance, methyl 2-(acyloxymethyl)acrylates have been prepared and shown to homopolymerize faster than methyl methacrylate despite the presence of large 2-substituents. This suggests that similar compounds could potentially be used to yield homopolymers through steric hindrance-assisted polymerization, indicating a pathway for innovative polymer synthesis (Kobatake et al., 1995).
Material Science and Crystallography
In the realm of material science and crystallography, the study of similar compounds' crystal structures offers valuable insights. For example, the crystal structure analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate provides detailed information on molecular conformation and bond lengths, which can be instrumental in understanding the molecular geometry and potential interactions of related compounds (Aydin et al., 2002).
Safety and Hazards
2,4-Dichloroaniline is combustible and gives off irritating or toxic fumes when burned . It can be absorbed into the body by inhalation, through the skin, and by ingestion . It may cause effects on the blood, potentially resulting in the formation of methaemoglobin . Exposure could cause death, and the effects may be delayed .
特性
IUPAC Name |
methyl (E)-2-benzamido-3-(2,4-dichloroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(21-16(22)11-5-3-2-4-6-11)10-20-14-8-7-12(18)9-13(14)19/h2-10,20H,1H3,(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWUSNSIGUZDDC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)
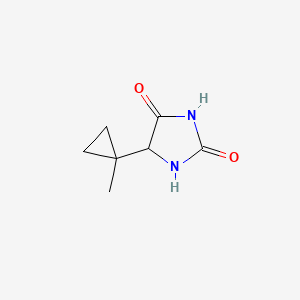
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)
![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)

![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)
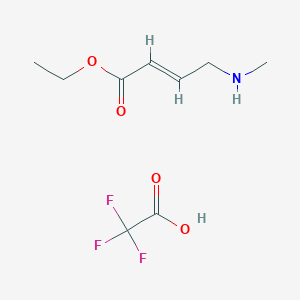
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)
